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molecular formula C12H11F3O3 B1445129 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid CAS No. 1206124-83-5

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid

Cat. No. B1445129
M. Wt: 260.21 g/mol
InChI Key: CYACVDDYYVMHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08580841B2

Procedure details

To a solution of cyclopropylmethyl 4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoate (0.642 g, 2.043 mmol) in THF:MeOH (1:1, 10 mL) was added LiOH (1M, aq) (12.26 mmol). The reaction was stirred overnight, quenched with HCl (1M, aq) and extracted with EtOAc (twice). The combined extracts were dried over MgSO4 and concentrated to give the title compound as a white solid (0.502 g). LCMS m/z=261.1 [M+H]+. 1H NMR (400 MHz, CDCl3) δ ppm 0.39-0.46 (m, 2H), 0.62-0.71 (m, 2H), 1.23-1.38 (m, 1H), 4.03 (d, J=6.57 Hz, 2H), 7.02 (d, J=8.72 Hz, 1H), 8.23 (dd, J=8.72, 2.15 Hz, 1H), 8.34 (d, J=2.02 Hz, 1H).
Name
cyclopropylmethyl 4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoate
Quantity
0.642 g
Type
reactant
Reaction Step One
Name
Quantity
12.26 mmol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:18]=[CH:17][C:9]([C:10]([O:12]CC3CC3)=[O:11])=[CH:8][C:7]=2[C:19]([F:22])([F:21])[F:20])[CH2:3][CH2:2]1.[Li+].[OH-]>C1COCC1.CO>[CH:1]1([CH2:4][O:5][C:6]2[CH:18]=[CH:17][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=2[C:19]([F:20])([F:21])[F:22])[CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
cyclopropylmethyl 4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoate
Quantity
0.642 g
Type
reactant
Smiles
C1(CC1)COC1=C(C=C(C(=O)OCC2CC2)C=C1)C(F)(F)F
Name
Quantity
12.26 mmol
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with HCl (1M, aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)COC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.502 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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